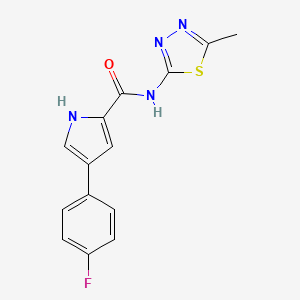
4-(4-fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carboxamide is a useful research compound. Its molecular formula is C14H11FN4OS and its molecular weight is 302.33. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(4-fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carboxamide has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article reviews its biological activity, focusing on anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C12H10FN5OS
- Molecular Weight : 265.3 g/mol
The compound features a pyrrole ring substituted with a thiadiazole moiety and a fluorophenyl group, which are crucial for its biological activity.
Anticancer Activity
Recent studies have shown that derivatives of thiadiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. Specifically, the compound's anticancer activity has been evaluated against human breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines.
-
Cytotoxicity Assays :
- The cytotoxic effects were measured using the MTT assay, with results indicating an IC50 value of approximately 5.36 µg/mL against MCF-7 cells and 10.10 µg/mL against HepG2 cells .
- A selectivity index was calculated to determine the compound's preferential toxicity towards cancer cells compared to normal cells.
-
Mechanisms of Action :
- The compound induces apoptotic cell death , evidenced by increased levels of pro-apoptotic factors such as Bax and caspase-9 in treated cells .
- Cell cycle analysis revealed that treatment with the compound leads to arrest in the S and G2/M phases, indicating disruption of normal cell cycle progression .
Structure-Activity Relationship (SAR)
The biological activity of the compound is influenced by its structural components:
- Fluorophenyl Group : The presence of the fluorine atom enhances lipophilicity and may improve binding affinity to target proteins involved in cancer cell proliferation.
- Thiadiazole Moiety : This component is critical for biological activity; modifications in this part of the molecule can lead to variations in potency and selectivity against different cancer types .
Case Studies
Several studies have highlighted the effectiveness of thiadiazole derivatives in preclinical models:
- In Vivo Studies :
- Comparative Analysis :
属性
IUPAC Name |
4-(4-fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN4OS/c1-8-18-19-14(21-8)17-13(20)12-6-10(7-16-12)9-2-4-11(15)5-3-9/h2-7,16H,1H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQNMXTGMIUEMEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC(=CN2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














